Organometallic Reactivity vs. N9-Alkylated Purines
The triphenylstannyl group at N9 provides a discrete organometallic handle that can undergo transmetallation, halodestannylation, or Pd-catalyzed cross-coupling, reactivity that is entirely absent in N9-alkylpurines such as 9-methyl-9H-purine. This was demonstrated in the original 1968 synthesis, where the N9-SnPh₃ bond in the target compound was formed via reaction of purine with bis(triphenyltin) oxide, yielding a well-defined monomeric stannylpurine product, while analogous reactions with alkyl halides produced only quaternary ammonium salts without Sn–C coupling utility [1].
| Evidence Dimension | Synthetic reactivity pathway availability |
|---|---|
| Target Compound Data | Forms N9-SnPh₃; amenable to transmetallation, Pd-catalyzed coupling, and halodestannylation |
| Comparator Or Baseline | 9-Methyl-9H-purine: no organometallic reactivity; quaternary ammonium salt formation only |
| Quantified Difference | Qualitative (binary): organometallic coupling competence present vs. absent |
| Conditions | Reaction of purine with bis(triphenyltin) oxide vs. methyl iodide; ambient to refluxing aprotic solvent |
Why This Matters
Procurement of the stannylated purine is mandatory for any synthetic route requiring post-functionalization of the purine scaffold via organometallic intermediates; N9-alkyl analogs are synthetically inert in such pathways.
- [1] Kupchik, E.J.; McInerney, E.F. Some N-triaryltin and -lead derivatives of certain purines. Journal of Organometallic Chemistry, 1968, 11, 291–298. doi:10.1016/0022-328x(68)80051-8 View Source
